2,2,3,3-Tetramethoxybutane
Overview
Description
2,2,3,3-Tetramethoxybutane is an organic compound with the molecular formula C8H18O4. It is a clear, colorless to light yellow liquid that is used in various chemical research applications . This compound is known for its unique structure, which includes four methoxy groups attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3-Tetramethoxybutane can be synthesized through the reaction of butane-2,3-dione with trimethyl orthoformate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethoxybutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
2,2,3,3-Tetramethoxybutane has a variety of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties and potential therapeutic uses is ongoing.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethoxybutane involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are essential for understanding its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylbutane: Similar in structure but with methyl groups instead of methoxy groups.
2,2,3,3-Tetraethoxybutane: Similar but with ethoxy groups instead of methoxy groups
Uniqueness
2,2,3,3-Tetramethoxybutane is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2,3,3-tetramethoxybutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-7(9-3,10-4)8(2,11-5)12-6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEBCOIFCLAOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(OC)OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446007 | |
Record name | 2,2,3,3-tetramethoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176798-33-7 | |
Record name | 2,2,3,3-tetramethoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-Tetramethoxybutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,2,3,3-Tetramethoxybutane a useful reagent in carbohydrate chemistry?
A1: this compound excels in selectively protecting trans vicinal diols (diols on adjacent carbons with a trans configuration) in carbohydrates and other polyhydroxylated molecules. [, ] This selectivity stems from its ability to form thermodynamically favored cyclic acetals with trans diols, leaving other hydroxyl groups untouched. [, ] This selective protection is crucial for performing regioselective reactions on complex molecules like carbohydrates.
Q2: Can you provide a specific example of this compound's use in natural product synthesis?
A2: Certainly. Researchers have successfully employed this compound in the synthesis of (-)-methyl shikimate and (-)-methyl 3-epi-shikimate, both derivatives of shikimic acid. [] Shikimic acid is a key precursor in the biosynthesis of aromatic amino acids in plants and microorganisms, making it a valuable target for developing herbicides and antibiotics. [] The selective protection of the trans vicinal diol in quinic acid (a precursor to shikimic acid) using this compound allows for further modifications leading to these desired shikimate derivatives. [] You can read more about this in the paper here: .
Q3: Besides carbohydrate chemistry, are there other applications for this compound?
A3: Yes, this compound is also used in synthesizing nitrogen-containing heterocycles. For example, it plays a key role in the synthesis of trans-pyrrolidine diols starting from dimethyl tartrate. [] This synthesis involves protecting the diol functionality in dimethyl tartrate with this compound, followed by a series of transformations ultimately leading to the desired trans-pyrrolidine diols. [] This methodology offers a new route to these valuable compounds, which hold potential as building blocks in medicinal chemistry. For further information, you can refer to this paper: .
Q4: What are the structural characteristics of this compound?
A4: this compound has the molecular formula C8H20O4 and a molecular weight of 176.25 g/mol. [] While specific spectroscopic data isn't provided in the articles, its 1H and 13C NMR spectra would be characteristic of its structure, showing signals corresponding to the methoxy and methylene groups.
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